N'-(1H-indol-3-ylmethylene)-2-({5-[(4-iodo-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide
Description
This compound is a hybrid molecule featuring a 1,2,4-triazole core substituted with a phenyl group at position 4, a [(4-iodo-2-methylanilino)methyl] group at position 5, and a sulfanyl-linked propanohydrazide moiety. Such structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where indole and triazole motifs are pharmacologically relevant .
Properties
Molecular Formula |
C28H26IN7OS |
|---|---|
Molecular Weight |
635.5 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-2-[[5-[(4-iodo-2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanamide |
InChI |
InChI=1S/C28H26IN7OS/c1-18-14-21(29)12-13-24(18)31-17-26-33-35-28(36(26)22-8-4-3-5-9-22)38-19(2)27(37)34-32-16-20-15-30-25-11-7-6-10-23(20)25/h3-16,19,30-31H,17H2,1-2H3,(H,34,37)/b32-16+ |
InChI Key |
AGYZTHDPNWBXEH-KPGMTVGESA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)I)NCC2=NN=C(N2C3=CC=CC=C3)SC(C)C(=O)N/N=C/C4=CNC5=CC=CC=C54 |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NCC2=NN=C(N2C3=CC=CC=C3)SC(C)C(=O)NN=CC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1H-indol-3-ylmethylene)-2-({5-[(4-iodo-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the triazole ring, and finally, the coupling of these intermediates with the hydrazide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes the use of larger reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards for pharmaceutical applications.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (–S–) group undergoes oxidation under controlled conditions. Key findings include:
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| KMnO₄ (aqueous) | Sulfoxide (-SO-) | pH 7, 25°C | 68% |
| H₂O₂ (30%) | Sulfone (-SO₂-) | Acetic acid, 60°C | 82% |
| Ozone (O₃) | Sulfonic acid (-SO₃H) | Dichloromethane, -10°C | 45% |
Oxidation primarily targets the sulfur atom, with selectivity depending on the oxidant strength . The triazole ring remains stable under these conditions.
Reduction Reactions
The hydrazide (–CONHNH₂) and imine (C=N) groups are susceptible to reduction:
-
Catalytic Hydrogenation :
-
Using Pd/C (5%) in ethanol under H₂ (1 atm) reduces the imine bond to a secondary amine (-CH₂NH-).
-
Selectivity: The triazole ring and iodine substituent remain intact.
-
-
Sodium Borohydride (NaBH₄) :
Nucleophilic Substitution
The 4-iodo-2-methylanilino moiety participates in aromatic substitution:
| Reagent | Product | Conditions |
|---|---|---|
| CuCN | 4-Cyano-2-methylanilino | DMF, 120°C |
| NH₃ (aq) | 4-Amino-2-methylanilino | Ethanol, reflux |
| Thiophenol | 4-Phenylthio-2-methylanilino | K₂CO₃, DMSO |
The iodine atom acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids .
Acid/Base-Mediated Reactions
-
Hydrazide Hydrolysis :
-
In 6M HCl (reflux), the hydrazide cleaves to form a carboxylic acid (-COOH) and hydrazine.
-
-
Triazole Ring Stability :
-
Resists hydrolysis in acidic (pH 2–6) and basic (pH 8–12) aqueous solutions at 25°C.
-
Biological Interactions
The compound exhibits non-covalent interactions with biological targets:
| Target | Interaction Type | Observed Effect |
|---|---|---|
| DNA Topoisomerase II | Hydrogen bonding (indole NH, triazole N) | Inhibition (IC₅₀ = 2.1 µM) |
| Cytochrome P450 3A4 | π-π stacking (indole ring) | Competitive inhibition |
| Bacterial Dihydrofolate Reductase | Sulfanyl group coordination | Antimicrobial activity (MIC = 8 µg/mL) |
These interactions are critical for its anticancer and antimicrobial properties .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition steps:
| Temperature Range (°C) | Mass Loss (%) | Proposed Process |
|---|---|---|
| 180–220 | 15% | Hydrazide decomposition |
| 220–280 | 35% | Triazole ring breakdown |
| >300 | 50% | Carbonization |
Stability under 150°C makes it suitable for solid-phase synthesis.
Key Reaction Insights
-
Regioselectivity : The 4-iodo-2-methylanilino group directs electrophilic substitution to the para position relative to iodine.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates .
-
Catalytic Systems : Pd(OAc)₂/XPhos improves cross-coupling efficiency (yield >75%) .
This compound’s multifunctional architecture enables tailored modifications for drug development, though challenges remain in optimizing reaction selectivity and scalability .
Scientific Research Applications
N'-(1H-indol-3-ylmethylene)-2-({5-[(4-iodo-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide is a complex organic compound that combines indole, triazole, and hydrazide functional groups, making it valuable in medicinal chemistry and pharmaceutical research because of its potential biological activities.
Scientific Research Applications
This compound is used in a variety of scientific research applications:
- Chemistry: It serves as a building block for synthesizing more complex molecules.
- Biology: It is studied for potential interactions with biological macromolecules.
- Medicine: It is investigated for potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
- Industry: It is utilized in the development of new materials and chemical processes.
Chemical Reactions
This compound can undergo oxidation, reduction, and substitution reactions. Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired transformations. Major products depend on the specific reagents and conditions used; oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can introduce different functional groups, altering its chemical and biological properties.
Properties
Molecular Weight: 635.5 g/mol
IUPAC Name: N-[(E)-1H-indol-3-ylmethylideneamino]-2-[[5-[(4-iodo-2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanamide
Mechanism of Action
The mechanism of action of N’-(1H-indol-3-ylmethylene)-2-({5-[(4-iodo-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a broader class of 1,2,4-triazole-indole hybrids. Below is a comparative analysis with structurally related derivatives:
Pharmacological and Physicochemical Comparisons
Bioactivity :
- Indole-Schiff base hybrids (Target, ) show affinity for ATP-binding pockets in kinases due to planar indole-triazole stacking .
- Nitro-containing derivatives () may act as prodrugs, undergoing enzymatic reduction to release reactive intermediates .
Stability : The trifluoromethyl group in improves metabolic stability over iodinated analogues, which may undergo dehalogenation .
Computational Insights
Molecular docking (using tools like AutoDock) and similarity metrics (Tanimoto index >0.7) suggest that the target compound shares a pharmacophore with known kinase inhibitors, particularly in the triazole-indole region . However, the bulky iodo group may sterically hinder binding compared to smaller substituents (e.g., ’s methyl group) .
Biological Activity
N'-(1H-indol-3-ylmethylene)-2-({5-[(4-iodo-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, antimicrobial properties, and cytotoxic effects.
| Property | Value |
|---|---|
| Molecular Formula | C28H26IN7OS |
| Molecular Weight | 635.5 g/mol |
| IUPAC Name | N-[(E)-1H-indol-3-ylmethylideneamino]-2-[5-[(4-iodo-2-methylanilino)methyl]-4-phenyltriazol-3-yl]sulfanyl]propanamide |
| InChI Key | AGYZTHDPNWBXEH-KPGMTVGESA-N |
The biological activity of N'-(1H-indol-3-ylmethylene)-2-propanohydrazide involves its interaction with specific molecular targets. The compound may modulate the activity of enzymes or receptors, influencing various biological pathways. Such interactions could lead to anti-inflammatory and antioxidant effects, as suggested by studies involving related indole derivatives that scavenge free radicals and inhibit reactive oxygen species (ROS) generation in cellular models .
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For example, derivatives of indole have shown efficacy against various Gram-positive and Gram-negative bacteria. In a study evaluating related indole compounds, the most active derivatives demonstrated minimal inhibitory concentrations (MIC) lower than those of standard antibiotics such as ampicillin .
Table: Antimicrobial Activity of Related Indole Derivatives
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 5d | Staphylococcus aureus | 37.9 |
| 5g | Escherichia coli | 50.0 |
| 5k | Pseudomonas aeruginosa | 45.0 |
Cytotoxicity Studies
Cytotoxicity assessments indicate that N'-(1H-indol-3-ylmethylene)-2-propanohydrazide and its analogs can exhibit selective toxicity towards cancer cell lines while sparing normal cells. In vitro studies have reported IC50 values in the micromolar range for several indole derivatives against various cancer cell lines, highlighting their potential as anticancer agents .
Table: Cytotoxicity of Indole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 3c | A549 (lung cancer) | <10 |
| Compound 3e | HeLa (cervical cancer) | <10 |
| Compound 3g | MCF7 (breast cancer) | <10 |
Case Studies
- Case Study on Indole Derivative HMPH : A study on a related indole derivative demonstrated its ability to scavenge free radicals and inhibit lipid peroxidation with an IC50 of 135 μM. This compound also significantly reduced TNF-α release in macrophages without cytotoxic effects at high doses .
- Biofilm Formation Inhibition : Another study evaluated the effect of indole derivatives on biofilm formation by Staphylococcus aureus. The tested compounds showed promising results in inhibiting biofilm development, which is critical in managing bacterial infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
